3-Acetoxy-2-naphthoic acid

説明

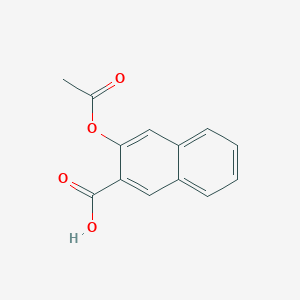

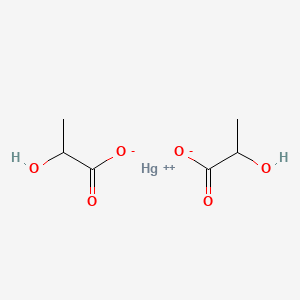

3-Acetoxy-2-naphthoic acid is a chemical compound with the molecular formula C13H10O4 . It is an analog of acetylsalicylic acid .

Molecular Structure Analysis

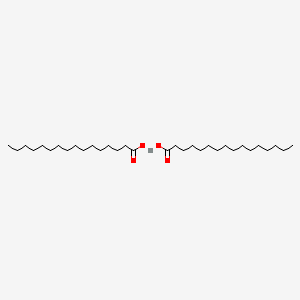

The molecular structure of 3-Acetoxy-2-naphthoic acid is characterized by a naphthalene unit that is slightly twisted due to ortho disubstitution . The mean planes of the carboxylic and ester groups are almost coplanar and perpendicular, respectively, to the mean plane of the conjugated aromatic system .科学的研究の応用

Reaction Mechanism Studies

Hydrolysis of 3-acetoxy-2-naphthoic acid (3AC2NA) demonstrates the importance of equilibrium fluctuations between conformers in controlling reaction mechanisms. This compound allows for free rotation of reacting groups, favoring intramolecular general base catalysis (Souza & Nome, 2010).

Solubility and Thermodynamic Studies

The solubility of 3-hydroxy-2-naphthoic acid in various solvents and binary mixtures has been measured, providing valuable data for practical applications in different fields. Empirical equations and activity coefficient models were used to correlate the solubility data (Fan et al., 2018).

Photophysical Properties

Studies on 3-hydroxy-2-naphthoic acid reveal its spectral and photophysical properties, including its fluorescence and excited state intramolecular proton transfer (ESIPT) behavior. These findings have implications for understanding the photophysics of similar compounds (Mishra et al., 2001).

Environmental Analysis

A spectrofluorimetric method for determining 3-hydroxy-2-naphthoic acid in river water has been developed, showing the potential of this approach for environmental monitoring and analysis (Cañada-Cañada & Rodríguez-Cáceres, 2006).

Chemical Synthesis and Catalysis

Research on the catalytic synthesis of 3-hydroxy-2-naphthoic acid anilide is significant for its applications in organic azo pigments, medicines, and pesticides. This study highlights the effectiveness of different catalysts in this synthesis (Shteinberg, 2022).

Polymer Science

Investigations into the interaction of 3-hydroxy-2-naphthoic acid with polymers, such as poly N-vinyl-2-pyrrolidone, provide insights into the water structure in the binding region. This is crucial for understanding polymer behavior and applications (Pal et al., 2010).

Nanomaterials and Composites

3-Hydroxy-2-naphthoic acid hydrazide has been used for the reduction and modification of graphene oxide, demonstrating applications in nanocomposite materials. This research is relevant for the development of advanced materials (Xu et al., 2017).

Pharmaceutical Research

The discovery of a new polymorph of 1-hydroxy-2-naphthoic acid during co-crystallization experiments illustrates its relevance in pharmaceutical research, particularly in salt and co-crystal formation (Zhang, Li, & Mei, 2015).

特性

IUPAC Name |

3-acetyloxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-8(14)17-12-7-10-5-3-2-4-9(10)6-11(12)13(15)16/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBBERBOYNPPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282996 | |

| Record name | 3-Acetoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2-naphthoic acid | |

CAS RN |

5464-07-3 | |

| Record name | NSC29063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylbenzo[c]phenanthrene](/img/structure/B1616289.png)